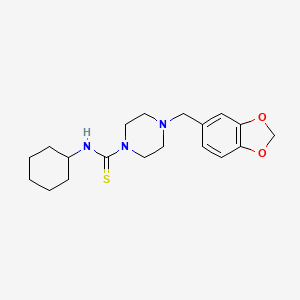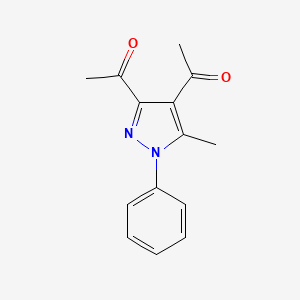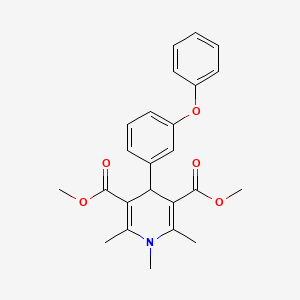
4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-1-piperazinecarbothioamide
Descripción general
Descripción
4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexyl-1-piperazinecarbothioamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a 1,3-benzodioxole moiety, a piperazine ring, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-1-piperazinecarbothioamide typically involves multiple steps:
Formation of the 1,3-Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation of Piperazine: The piperazine ring is alkylated with 1,3-benzodioxole-5-ylmethyl chloride in the presence of a base such as potassium carbonate.
Cyclohexylation: The N-cyclohexyl group is introduced by reacting the intermediate with cyclohexyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-1-piperazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with various biological targets.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have activity against certain types of cancer cells, making it a candidate for further drug development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-1-piperazinecarbothioamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may facilitate binding to biological membranes, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinecarbothioamide: Lacks the cyclohexyl group, which may affect its binding affinity and biological activity.
N-Cyclohexyl-1-piperazinecarbothioamide: Lacks the benzodioxole moiety, which may reduce its potential for enzyme inhibition.
Uniqueness
The presence of both the benzodioxole and cyclohexyl groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-1-piperazinecarbothioamide makes it unique. This combination enhances its potential for diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c25-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)24-14-23-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHBNJFCOJVPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-acetamido-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3509683.png)
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3509691.png)
![2-(2-Amino-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-3-yl)-1-phenylethanone;bromide](/img/structure/B3509703.png)
![(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3509711.png)
![2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)-2-PYRIDYL]SULFANYL}-N~1~-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B3509713.png)

![((5E)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3509721.png)
![5-{[2-(benzoylamino)benzoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3509723.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate](/img/structure/B3509731.png)

![2-chloro-5-(5-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3509740.png)
![(4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetic acid](/img/structure/B3509756.png)
![4-[(4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3509764.png)
![4-bromo-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3509768.png)
